N-[4-(1H-pyrazol-1-yl)cyclohexyl]cyclobutanecarboxamide
Description
Properties
IUPAC Name |
N-(4-pyrazol-1-ylcyclohexyl)cyclobutanecarboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N3O/c18-14(11-3-1-4-11)16-12-5-7-13(8-6-12)17-10-2-9-15-17/h2,9-13H,1,3-8H2,(H,16,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLFZQPBPEPOOBQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C(=O)NC2CCC(CC2)N3C=CC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(1H-pyrazol-1-yl)cyclohexyl]cyclobutanecarboxamide typically involves the formation of the pyrazole ring followed by the attachment of the cyclohexyl and cyclobutanecarboxamide groups. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often involve the use of catalysts such as palladium on carbon (Pd/C) and high temperatures to facilitate the cyclization process .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. it is likely that large-scale synthesis would involve similar reaction conditions as those used in laboratory settings, with optimizations for yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-[4-(1H-pyrazol-1-yl)cyclohexyl]cyclobutanecarboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups attached to the pyrazole ring.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different pyrazole derivatives, while reduction can lead to the formation of reduced cyclohexyl or cyclobutanecarboxamide derivatives.
Scientific Research Applications
N-[4-(1H-pyrazol-1-yl)cyclohexyl]cyclobutanecarboxamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug discovery and development.
Industry: Utilized in materials science for the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-[4-(1H-pyrazol-1-yl)cyclohexyl]cyclobutanecarboxamide involves its interaction with specific molecular targets. The pyrazole ring can coordinate with metal ions, forming complexes that can act as catalysts in various chemical reactions. The compound’s unique structure allows it to interact with different biological pathways, potentially leading to its observed biological activities .
Comparison with Similar Compounds
Structural and Physicochemical Differences
The compound N-[4-(aminocarbonothioyl)phenyl]-4-(1H-pyrazol-1-yl)butanamide () serves as a relevant comparator. Below is a detailed comparison:
Table 1: Key Properties Comparison
| Property | N-[4-(1H-pyrazol-1-yl)cyclohexyl]cyclobutanecarboxamide | N-[4-(aminocarbonothioyl)phenyl]-4-(1H-pyrazol-1-yl)butanamide |
|---|---|---|
| Molecular Formula | C₁₄H₂₁N₃O | C₁₄H₁₆N₄OS |
| Molar Mass (g/mol) | ~247 | 288.37 |
| Key Groups | Cyclohexyl, pyrazole, cyclobutane, amide | Phenyl, pyrazole, butanamide, thioamide |
| Ring Strain | High (cyclobutane) | Low (flexible butanamide chain) |
| Polarity | Less polar (cyclohexyl) | More polar (thioamide, phenyl) |
| Rigidity | Higher (cyclobutane) | Lower (flexible chain) |
Functional Group Analysis
- Pyrazole : Both compounds share this moiety, which enhances binding via hydrogen bonding and aromatic interactions.
- Amide vs. Thioamide : The target compound’s amide group offers hydrogen-bonding capacity, while the comparator’s thioamide (C=S) introduces sulfur-based reactivity and distinct electronic effects .
- Butanamide Chain: Provides flexibility, which may enhance conformational adaptability in biological systems.
Pharmacological Implications
- Lipophilicity : The cyclohexyl group in the target compound likely enhances membrane permeability compared to the comparator’s phenyl group.
- Metabolic Stability : Cyclobutane’s strain may reduce metabolic degradation rates relative to the more flexible butanamide chain.
- Synthetic Accessibility : Cyclobutane synthesis is challenging due to ring strain, whereas butanamide derivatives are typically easier to prepare.
Biological Activity
N-[4-(1H-pyrazol-1-yl)cyclohexyl]cyclobutanecarboxamide is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a cyclobutane ring connected to a carboxamide group and a pyrazole moiety. Its molecular formula is , with a molecular weight of approximately 222.28 g/mol. The structural formula can be represented as follows:
The biological activity of this compound primarily involves its interaction with specific biological targets, including enzymes and receptors. The pyrazole ring is known for its ability to form hydrogen bonds, which enhances binding affinity with target proteins. This interaction can modulate various biochemical pathways, influencing cellular processes such as proliferation and apoptosis.
1. Enzyme Inhibition
Research indicates that this compound acts as an inhibitor of certain enzymes involved in metabolic pathways. For instance, studies have shown that it inhibits the activity of cyclooxygenase (COX), an enzyme critical in the inflammatory response. This inhibition can lead to anti-inflammatory effects, making it a candidate for treating conditions like arthritis.
2. Anticancer Properties
Several studies have explored the anticancer potential of this compound. In vitro assays demonstrated that the compound induces apoptosis in cancer cell lines by activating caspase pathways. This mechanism suggests its utility in developing chemotherapeutic agents targeting various cancers.
3. Neuroprotective Effects
Emerging evidence suggests neuroprotective properties of this compound, particularly in models of neurodegenerative diseases. It appears to reduce oxidative stress and inflammation in neuronal cells, which could be beneficial in conditions like Alzheimer’s disease.
Case Study 1: Anti-inflammatory Activity
A study conducted on animal models demonstrated that administration of this compound significantly reduced inflammation markers compared to control groups. The results indicated a decrease in prostaglandin E2 levels, supporting its role as a COX inhibitor.
Case Study 2: Anticancer Efficacy
In a controlled laboratory setting, the compound was tested against several cancer cell lines, including breast and colon cancer cells. Results showed a dose-dependent inhibition of cell growth, with IC50 values indicating potent activity at micromolar concentrations.
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| MCF-7 (Breast Cancer) | 5.2 | Induction of apoptosis |
| HT-29 (Colon Cancer) | 3.8 | Cell cycle arrest |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
